N-(1H-indol-5-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide
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Overview
Description
- N-(1H-indol-5-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide, also known as N-Methyltryptamine , has the chemical formula C₁₁H₁₄N₂ and a molecular weight of 174.24 g/mol .
- Structurally, it’s an indole derivative with a methyl group attached to the nitrogen atom.
- N-Methyltryptamine is a naturally occurring compound found in trace amounts in certain plants and animals.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
N-(1H-indol-5-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide is a synthetic compound belonging to the indole family, notable for its dual indole structure and carboxamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology.
- Molecular Formula : C20H19N3O2
- Molecular Weight : 333.4 g/mol
- Structure : The compound features two indole moieties and a methoxyethyl substituent, which enhances its solubility and potential biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Binding Affinity : Molecular docking studies indicate that this compound has a significant binding affinity to specific enzymes and receptors, which is crucial for understanding its mechanism of action in antimicrobial and anticancer activities.
- Pharmacological Targets : The compound may interact with phosphodiesterase (PDE) enzymes, which play a role in various physiological functions. PDE inhibitors have been shown to impact cell growth, apoptosis, and other critical processes in cancer therapy .
Anticancer Properties
Research indicates that this compound exhibits potential anticancer properties. Studies have shown that indole derivatives can suppress tumor growth through several mechanisms:
- Induction of Apoptosis : Compounds similar to this indole derivative have been documented to induce apoptosis in cancer cells by modulating pathways involving cGMP and PDE5 .
- Cell Growth Arrest : Elevated levels of PDE5 expression are associated with the progression of various cancers. Targeting this pathway may enhance therapeutic outcomes in cancer treatment .
Neuroprotective Effects
Indoles are also recognized for their neuroprotective properties. The methoxyethyl substitution may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To highlight the unique features of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Structure | Unique Features |
---|---|---|
5-Methoxyindole | Structure | Simple methoxy substitution; less complex than target compound. |
3-Indolylpropionic Acid | Structure | Contains a propionic acid moiety; known for neuroprotective effects. |
Indole-3-carbinol | Structure | Exhibits anti-cancer properties; derived from cruciferous vegetables. |
The dual indole structure and specific methoxyethyl substitution of this compound may enhance its solubility and bioavailability compared to simpler indoles, positioning it as a promising candidate for further pharmacological exploration.
Case Studies and Research Findings
Several studies have explored the biological activity of indole derivatives, including this compound:
- Anticancer Activity : In vitro studies demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis through modulation of the cGMP pathway .
- Neuroprotective Studies : Research has indicated that similar indole compounds can protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases .
- Molecular Docking Studies : Computational analyses have shown promising interactions between this compound and key receptors involved in cancer progression, providing insights into its mechanism of action .
Properties
Molecular Formula |
C20H19N3O2 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-(1H-indol-5-yl)-1-(2-methoxyethyl)indole-6-carboxamide |
InChI |
InChI=1S/C20H19N3O2/c1-25-11-10-23-9-7-14-2-3-16(13-19(14)23)20(24)22-17-4-5-18-15(12-17)6-8-21-18/h2-9,12-13,21H,10-11H2,1H3,(H,22,24) |
InChI Key |
NSPKYIVJVOORGE-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C1C=C(C=C2)C(=O)NC3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
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